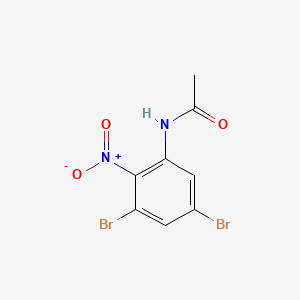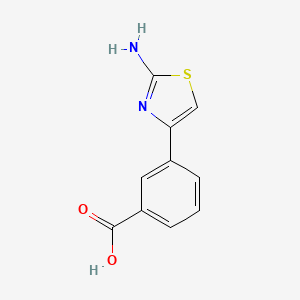![molecular formula C24H24F2N2O B582057 (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol CAS No. 914349-62-5](/img/structure/B582057.png)
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol” is a compound with the molecular formula C24H24F2N2O. It has a molecular weight of 394.5 g/mol . The compound is also known by other names such as 914349-62-5, [4- [4- [bis (4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol, and 4- {4- [Bis (4-fluorophenyl)methyl]piperazinyl}benzyl alcohol .
Molecular Structure Analysis
The dihedral angle between the benzene rings in the molecule is 73.40°. The piperazine ring is close to an ideal chair conformation and the N-H hydrogen is in an equatorial position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.5 g/mol. It has a XLogP3-AA value of 4.4, indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has five rotatable bonds. The exact mass and monoisotopic mass of the compound are 394.18566972 g/mol. The topological polar surface area of the compound is 26.7 Ų .科学的研究の応用
Cannabinoid Receptor Modulation
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol: has been investigated as a novel cannabinoid receptor type 1 (CB1) inverse agonist. CB1 receptors play a crucial role in appetite regulation, metabolism, and central nervous system function. Unlike the first-generation CB1 inverse agonists (such as rimonabant), which exhibit psychiatric side effects, this compound offers new opportunities for developing peripherally active CB1 inverse agonists with fewer central side effects .
Obesity and Anorectic Effects
Given its CB1 modulation properties, this compound may hold promise as an anti-obesity drug candidate. By selectively targeting CB1 receptors, it could potentially regulate appetite and metabolism, contributing to weight management .
Neurological Disorders
Exploring the impact of this compound on neurological disorders (such as epilepsy, anxiety, or neurodegenerative diseases) is an intriguing avenue. CB1 receptors are widely distributed in the brain, and their modulation could influence neuronal activity and neurotransmitter release .
Pain Management
CB1 receptors are also involved in pain perception. Investigating whether this compound can modulate pain pathways may lead to novel analgesic strategies .
Gastrointestinal Function
CB1 receptors are present in the gastrointestinal tract. Research could explore how this compound affects gut motility, inflammation, and other gastrointestinal processes .
作用機序
Target of Action
The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory.
Mode of Action
This compound acts as an inverse agonist of the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM This results in a reduction in the basal G protein coupling activity of the CB1 receptor, as indicated by a decrease in guanosine 5’-O-(3-thio)triphosphate binding .
Biochemical Pathways
The interaction of this compound with the CB1 receptor affects the endocannabinoid system , which plays a key role in the regulation of several physiological processes. By acting as an inverse agonist, it can modulate the activity of this system, potentially influencing processes such as pain sensation, mood regulation, and appetite control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inverse agonist activity at the CB1 receptor. This can lead to changes in neurotransmitter release and subsequent alterations in the physiological processes regulated by the endocannabinoid system .
Safety and Hazards
将来の方向性
A related compound has shown therapeutic potential in preclinical models of psychostimulant abuse. It was effective in reducing the reinforcing effects of both cocaine and methamphetamine, but did not exhibit psychostimulant behaviors itself . This suggests that “(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol” and related compounds could be further investigated as potential treatments for psychostimulant use disorders .
特性
IUPAC Name |
[4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,24,29H,13-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQLSLUCRCQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661707 |
Source


|
| Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
CAS RN |
914349-62-5 |
Source


|
| Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)
![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)
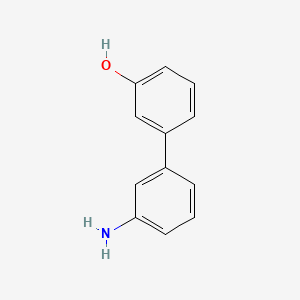
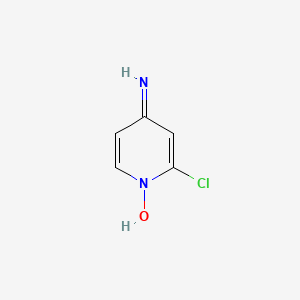
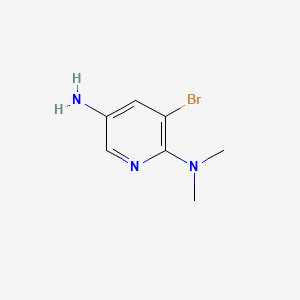
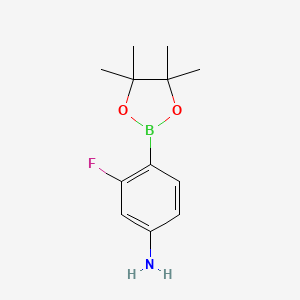

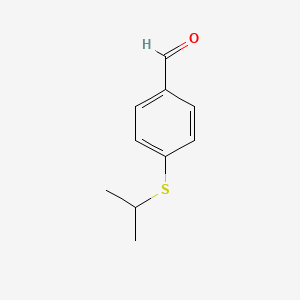


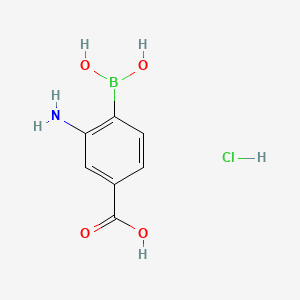
Methanone](/img/structure/B581994.png)
